molecular formula C14H20N2O4 B7961956 Methyl (2S)-5-amino-2-{[(benzyloxy)carbonyl]amino}pentanoate

Methyl (2S)-5-amino-2-{[(benzyloxy)carbonyl]amino}pentanoate

Cat. No.: B7961956
M. Wt: 280.32 g/mol
InChI Key: CGWOYYFSONWCPS-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-5-amino-2-{[(benzyloxy)carbonyl]amino}pentanoate is a chemical compound with the molecular formula C14H21ClN2O4 and a molecular weight of 316.78 g/mol . It is commonly used in biochemical research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-5-amino-2-{[(benzyloxy)carbonyl]amino}pentanoate typically involves the esterification of L-ornithine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-5-amino-2-{[(benzyloxy)carbonyl]amino}pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2S)-5-amino-2-{[(benzyloxy)carbonyl]amino}pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (2S)-5-amino-2-{[(benzyloxy)carbonyl]amino}pentanoate involves its interaction with specific molecular targets such as enzymes and receptors. The benzyloxycarbonyl group acts as a protecting group, allowing the compound to participate in various biochemical reactions without undergoing unwanted side reactions. The ester group facilitates its incorporation into larger molecules, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-{[(tert-butoxy)carbonyl]amino}pentanoate
  • Methyl 2-amino-5-{[(benzyloxy)carbonyl]amino}pentanoate hydrochloride

Uniqueness

Methyl (2S)-5-amino-2-{[(benzyloxy)carbonyl]amino}pentanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its benzyloxycarbonyl group provides stability and protection, while the ester group makes it a versatile intermediate in synthetic processes .

Properties

IUPAC Name

methyl (2S)-5-amino-2-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-19-13(17)12(8-5-9-15)16-14(18)20-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,15H2,1H3,(H,16,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWOYYFSONWCPS-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCN)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.